molecular formula C18H35KO6S B13783196 9(or 10)-(Sulfooxy)stearic acid potassium salt CAS No. 68473-93-8

9(or 10)-(Sulfooxy)stearic acid potassium salt

Cat. No.: B13783196
CAS No.: 68473-93-8
M. Wt: 418.6 g/mol
InChI Key: UHJGFDBVGZHJQE-UHFFFAOYSA-M
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Description

9(or 10)-(Sulfooxy)stearic acid potassium salt is a chemical compound that belongs to the class of fatty acid salts. It is derived from stearic acid, a saturated fatty acid commonly found in animal and plant fats. The compound is characterized by the presence of a sulfooxy group attached to the stearic acid chain, which is neutralized by a potassium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(or 10)-(Sulfooxy)stearic acid potassium salt typically involves the sulfonation of stearic acid followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:

    Sulfonation: Stearic acid is reacted with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.

    Neutralization: The resulting sulfooxy stearic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.

The reaction conditions for sulfonation usually involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

9(or 10)-(Sulfooxy)stearic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfooxy group back to hydroxyl groups.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Hydroxylated stearic acids.

    Substitution: Various substituted stearic acid derivatives.

Scientific Research Applications

9(or 10)-(Sulfooxy)stearic acid potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of 9(or 10)-(Sulfooxy)stearic acid potassium salt is primarily based on its surfactant properties. The sulfooxy group enhances the compound’s ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.

Comparison with Similar Compounds

Similar Compounds

    Potassium stearate: A simple salt of stearic acid and potassium, lacking the sulfooxy group.

    Sodium stearate: Similar to potassium stearate but with sodium as the counterion.

    Calcium stearate: A salt of stearic acid and calcium, used as a lubricant and stabilizer.

Uniqueness

9(or 10)-(Sulfooxy)stearic acid potassium salt is unique due to the presence of the sulfooxy group, which imparts distinct surfactant properties. This makes it more effective in applications requiring enhanced solubility and surface activity compared to its simpler counterparts like potassium stearate and sodium stearate.

Properties

CAS No.

68473-93-8

Molecular Formula

C18H35KO6S

Molecular Weight

418.6 g/mol

IUPAC Name

potassium;1-carboxyheptadecan-8-yl sulfate

InChI

InChI=1S/C18H36O6S.K/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

UHJGFDBVGZHJQE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[K+]

physical_description

Liquid

Origin of Product

United States

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